N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline
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Overview
Description
N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline: is a complex organic compound characterized by its unique structure, which includes a fluorenylidene moiety substituted with multiple nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline typically involves multiple steps, starting with the preparation of the fluorenylidene core. This core is then nitrated under controlled conditions to introduce the nitro groups. The final step involves the reaction of the nitrated fluorenylidene with N,N-dimethylaniline under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro groups present in the compound can be reduced to amino groups under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Water radical cations can be used for oxidation reactions under ambient conditions.
Reduction: Common reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents such as halogens or sulfonic acids can be used under acidic conditions.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used in the study of organic electronic materials due to its unique electronic properties
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound, including its use as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, the compound can be used in the development of advanced materials with specific electronic properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline exerts its effects is primarily related to its electronic structure. The presence of multiple nitro groups and the fluorenylidene core allows for extensive delocalization of electrons, which can interact with various molecular targets. This interaction can modulate the electronic properties of materials in which the compound is incorporated, leading to enhanced performance in applications such as OLEDs and sensors.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Steviol glycosides: Compounds with similar aromatic structures but different functional groups.
Uniqueness: N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline is unique due to the combination of its fluorenylidene core and multiple nitro groups, which confer distinct electronic properties not found in simpler aniline derivatives or other aromatic compounds.
Properties
Molecular Formula |
C22H15N5O8 |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]aniline |
InChI |
InChI=1S/C22H15N5O8/c1-23(2)13-5-3-12(4-6-13)7-16-17-8-14(24(28)29)10-19(26(32)33)21(17)22-18(16)9-15(25(30)31)11-20(22)27(34)35/h3-11H,1-2H3 |
InChI Key |
JFVRHDOPTKSMJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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